molecular formula C12H7ClF3N B8746214 Ethanimidoyl chloride, 2,2,2-trifluoro-N-1-naphthalenyl- CAS No. 143681-37-2

Ethanimidoyl chloride, 2,2,2-trifluoro-N-1-naphthalenyl-

Cat. No.: B8746214
CAS No.: 143681-37-2
M. Wt: 257.64 g/mol
InChI Key: WMYIMHCLYPBXPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanimidoyl chloride, 2,2,2-trifluoro-N-1-naphthalenyl- is a useful research compound. Its molecular formula is C12H7ClF3N and its molecular weight is 257.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethanimidoyl chloride, 2,2,2-trifluoro-N-1-naphthalenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanimidoyl chloride, 2,2,2-trifluoro-N-1-naphthalenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

143681-37-2

Molecular Formula

C12H7ClF3N

Molecular Weight

257.64 g/mol

IUPAC Name

2,2,2-trifluoro-N-naphthalen-1-ylethanimidoyl chloride

InChI

InChI=1S/C12H7ClF3N/c13-11(12(14,15)16)17-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H

InChI Key

WMYIMHCLYPBXPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=C(C(F)(F)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Five grams (20.9 mmol) of 2,2,2-trifluoro-N-(naphthalen-1-yl)acetamide, 11.23 g (41.8 mmol) of diphenyl chlorophosphate, 4.22 g (41.8 mmol) of triethylamine, and 20 ml of acetonitrile were introduced into a 50 ml flask and reacted for 15 hours while being refluxed (82° C.). After the reaction, the reaction solution was cooled to room temperature, 15 ml of ethyl acetate was added thereto, and the precipitate was then filtered off. The filtrate was subjected to solvent removal by evaporation, and the crude product thus obtained was purified by column chromatography (silica gel, ethyl acetate:hexane=3:7), resulting in 4.65 g of N-(naphthalen-1-yl)-2,2,2-trifluoroacetimidoyl chloride as a yellow oil (yield: 86.2%).
Quantity
20.9 mmol
Type
reactant
Reaction Step One
Quantity
11.23 g
Type
reactant
Reaction Step One
Quantity
4.22 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two

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